1,3-Dimethyl-1,3-dihydroisobenzofuran-4-amine
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Overview
Description
1,3-Dimethyl-1,3-dihydroisobenzofuran-4-amine is a chemical compound belonging to the class of isobenzofurans Isobenzofurans are heterocyclic compounds that contain a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1,3-dihydroisobenzofuran-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of indane derivatives in subcritical water under oxygen pressure. This method is environmentally benign and does not require a catalyst . Another approach involves the use of palladium-catalyzed domino Sonogashira coupling/cyclization reactions, which are efficient for constructing benzofuran frameworks .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using environmentally friendly solvents and catalysts, can be applied to scale up the synthesis for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1,3-dihydroisobenzofuran-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using molecular oxygen or hydrogen peroxide in subcritical water.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Molecular oxygen, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Alkyl halides.
Major Products Formed
Oxidation: Isobenzofuran-1,3-dione.
Reduction: Reduced amine derivatives.
Substitution: Alkylated amine derivatives.
Scientific Research Applications
1,3-Dimethyl-1,3-dihydroisobenzofuran-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1,3-dihydroisobenzofuran-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,3-Dimethyl-1,3-dihydroisobenzofuran-4-amine is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1,3-dimethyl-1,3-dihydro-2-benzofuran-4-amine |
InChI |
InChI=1S/C10H13NO/c1-6-8-4-3-5-9(11)10(8)7(2)12-6/h3-7H,11H2,1-2H3 |
InChI Key |
QURUXMOEJCMEGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C(O1)C)C(=CC=C2)N |
Origin of Product |
United States |
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